N-cyclooctyl-2-(4-methylphenoxy)acetamide
CAS No.:
Cat. No.: VC11184174
Molecular Formula: C17H25NO2
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25NO2 |
|---|---|
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | N-cyclooctyl-2-(4-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C17H25NO2/c1-14-9-11-16(12-10-14)20-13-17(19)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8,13H2,1H3,(H,18,19) |
| Standard InChI Key | QDGNNYWNWICFEC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2 |
| Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2 |
Introduction
Synthesis Methods
The synthesis of N-Cyclooctyl-2-(4-methylphenoxy)acetamide typically involves the reaction of cyclooctylamine with 2-(4-methylphenoxy)acetyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process is usually conducted in an organic solvent like dichloromethane at a controlled temperature to optimize yield and purity.
Chemical Reactions and Applications
N-Cyclooctyl-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives with potential applications in chemistry and biology.
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Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Biological and Medical Applications
While specific biological and medical applications of N-Cyclooctyl-2-(4-methylphenoxy)acetamide are not well-documented, compounds with similar structures are being explored for their potential antimicrobial, anti-inflammatory, and therapeutic properties. For instance, N-Cyclooctyl-2-(4-methoxyphenyl)acetamide is investigated for its biological activities, including antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
N-Cyclooctyl-2-(4-methylphenoxy)acetamide is similar to other acetamide derivatives but lacks detailed research compared to compounds like N-Cyclooctyl-2-(4-methoxyphenyl)acetamide. The presence of a methyl group instead of a methoxy group confers different chemical and biological properties.
| Compound | Structure | Properties/Uses |
|---|---|---|
| N-Cyclooctyl-2-(4-methoxyphenyl)acetamide | Methoxy group | Investigated for antimicrobial and anti-inflammatory properties |
| N-Cyclooctyl-2-(4-methylphenoxy)acetamide | Methyl group | Limited research; potential applications in chemistry and biology |
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